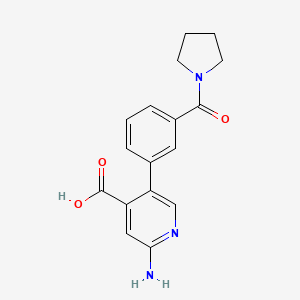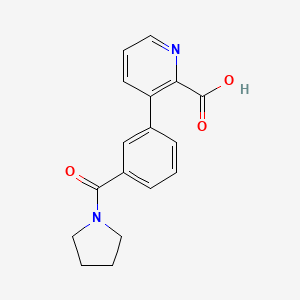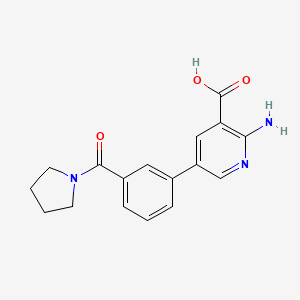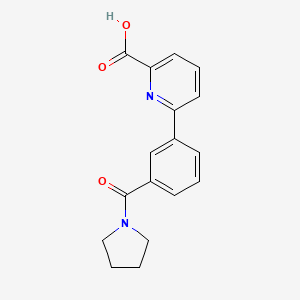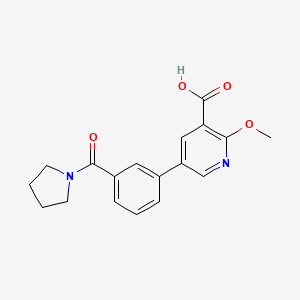
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95%
Vue d'ensemble
Description
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% (2M5PCN) is a synthetic derivative of nicotinic acid (NA) that has been developed as a potential drug for the treatment of various diseases. 2M5PCN is an analogue of nicotinic acid, with a pyrrolidinylcarbonylphenyl group replacing the acetyl group in the molecule. This modification increases the potency of the compound and its ability to bind to receptors. 2M5PCN has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Applications De Recherche Scientifique
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of a variety of neurological disorders. In particular, it has been studied for its ability to inhibit the aggregation of amyloid-β peptides, which have been implicated in the pathogenesis of Alzheimer’s disease. In addition, 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of Parkinson’s disease and other neurological disorders.
Mécanisme D'action
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% is believed to act as an agonist at nicotinic acetylcholine receptors (nAChRs). It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and acetylcholine. In addition, 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to be involved in the pathogenesis of Alzheimer’s disease.
Biochemical and Physiological Effects
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to activate nicotinic acetylcholine receptors (nAChRs) and to inhibit the aggregation of amyloid-β peptides. In addition, 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the release of neurotransmitters such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% in laboratory experiments include its high potency and its ability to bind to receptors. In addition, 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% is relatively easy to synthesize and purify. The main limitation of using 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% in laboratory experiments is its relatively low solubility in aqueous solutions.
Orientations Futures
Future research on 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% should focus on its potential use in the treatment of neurological disorders. In particular, further studies should be conducted to investigate its efficacy in the treatment of Alzheimer’s disease and Parkinson’s disease. In addition, further research should be conducted to evaluate the safety and efficacy of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% in humans. Other potential areas of research include the development of more potent derivatives of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95%, as well as the exploration of its potential use in the treatment of other diseases.
Méthodes De Synthèse
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been synthesized using a two-step process. The first step involves the reaction of nicotinic acid and 3-pyrrolidinylcarbonylphenyl bromide in the presence of a base. This reaction yields 2-methoxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid. The second step involves the purification of the compound by recrystallization.
Propriétés
IUPAC Name |
2-methoxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-16-15(18(22)23)10-14(11-19-16)12-5-4-6-13(9-12)17(21)20-7-2-3-8-20/h4-6,9-11H,2-3,7-8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAIJKKPPKEQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC=C2)C(=O)N3CCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688380 | |
| Record name | 2-Methoxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-09-1 | |
| Record name | 3-Pyridinecarboxylic acid, 2-methoxy-5-[3-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261958-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




